N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a methyl-pyrrole carboxamide moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric properties, while the 4,4-difluorocyclohexyl group enhances lipophilicity and modulates pharmacokinetics.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O2/c1-21-8-2-3-11(21)14(22)18-9-12-19-13(20-23-12)10-4-6-15(16,17)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGABPGVFCJTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole moiety linked to an oxadiazole ring and a difluorocyclohexyl group. The oxadiazole ring is known for enhancing lipophilicity, which can improve cellular uptake and bioavailability. The structural formula can be represented as follows:
Preliminary studies suggest that compounds with oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : The compound may inhibit bacterial growth through interference with essential metabolic pathways.
- Anti-inflammatory Properties : It has potential neuroprotective effects by modulating inflammatory responses, which could be beneficial in conditions like ischemic stroke.
- Anticancer Activity : Similar compounds have shown promise in targeting cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.
Structure-Activity Relationships (SAR)
Research indicates that the presence of specific substituents on the pyrrole and oxadiazole rings significantly affects biological activity. For instance:
Antitubercular Activity
A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole ring could lead to significant increases in anti-TB activity. For example, compounds with larger groups showed over 100-fold increases in potency compared to smaller groups .
Neuroprotective Effects
Another research effort highlighted the neuroprotective potential of similar compounds in models of ischemic stroke. These compounds were shown to reduce neuronal cell death by modulating inflammatory cytokine levels and enhancing survival pathways.
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Infectious Diseases : As a candidate for developing new antimicrobials or antitubercular agents.
- Neurological Disorders : For conditions characterized by inflammation or neuronal damage.
- Cancer Therapy : As a lead compound for further modifications aimed at enhancing efficacy against various cancer types.
Comparison with Similar Compounds
Compound 72 : 1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine
- Core Structure : Benzimidazole (instead of pyrrole) linked to a 1,2,4-oxadiazole via a phenethyl-piperidine chain.
- Synthesis : Alkylation of intermediate 66 with 4-(bromomethyl)-1,1-difluorocyclohexane (68% yield, m.p. 91–93°C) .
- Key Data : LC-MS (m/z 647.3 [M+H]⁺), ¹H NMR (δ 7.65–6.70 ppm for aromatic protons).
Compound 73 : N-(1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-(3-methylpyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine
Target Compound : N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
- Core Structure : Oxadiazole directly linked to a methyl-pyrrole carboxamide.
- Differentiation : Absence of benzimidazole or pyridine; compact structure with a pyrrole-carboxamide tail.
Comparative Data Table
Key Findings from Structural Comparisons
The 4,4-difluorocyclohexyl group in all compounds likely enhances membrane permeability, as seen in patented analogues (e.g., AstraZeneca’s benzimidazole derivatives) .
Synthetic Accessibility :
- Compounds 72 and 73 were synthesized via alkylation of a common intermediate, suggesting the target compound could be synthesized using similar methodologies. However, the absence of a piperidine-phenethyl chain in the target may simplify synthesis.
Thermal Stability :
- The higher melting point of Compound 73 (217–219°C) vs. Compound 72 (91–93°C) correlates with its rigid pyridine-benzimidazole framework, whereas the target compound’s stability remains uncharacterized.
Q & A
Q. How to scale up synthesis while maintaining reproducibility?
- Methodology :
- Pilot-scale reactors with controlled stirring and temperature profiles replicate small-batch conditions .
- Process Analytical Technology (PAT) monitors critical quality attributes (e.g., purity, particle size) in real-time during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
